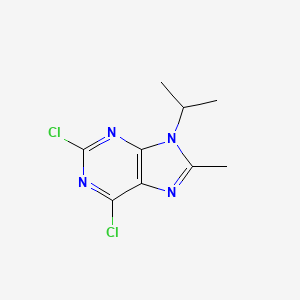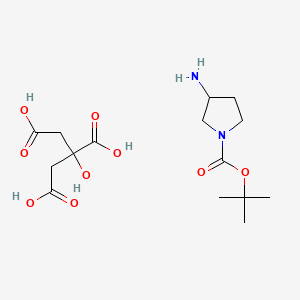
N-Acetyl 4-chloro-3,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl 4-chloro-3,5-difluoroaniline is a chemical compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.589 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of N-Acetyl 4-chloro-3,5-difluoroaniline involves a reaction with potassium chloride, acetic anhydride, copper (II) bis (trifluoromethanesulfonate), and N-(benzenesulfonyl)-N-fluorobenzenesulfonamide in acetonitrile at 60℃ for 12 hours under an inert atmosphere . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of N-Acetyl 4-chloro-3,5-difluoroaniline consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and an acetyl group .Applications De Recherche Scientifique
N-acetylcysteine in Psychiatry
N-acetylcysteine (NAC) is gaining attention for its therapeutic potential in psychiatry. It is thought to exert benefits beyond being a precursor to the antioxidant glutathione, modulating pathways such as glutamatergic, neurotropic, and inflammatory pathways. This suggests a wide range of applications in psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating the versatility of N-acetylated compounds in medical research (Dean, Giorlando, & Berk, 2011).
Chitin and Chitosan N-acetylation
The degree of N-acetylation (DA) of chitin and chitosan significantly impacts their properties and applications. Various methods for determining the DA have been developed, including spectroscopy and destructive methods, highlighting the importance of N-acetylation in the utility of biopolymers for agriculture and food applications (Kasaai, 2009).
Antimicrobial and Antioxidant Properties
Chlorogenic acid (CGA), an N-acetylated compound, exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This illustrates the potential of N-acetylated compounds in enhancing food safety and human health (Naveed et al., 2018).
Environmental Applications
The microbial degradation of polyfluoroalkyl chemicals, which may involve N-acetylation processes, highlights the environmental relevance of N-acetylated compounds. This research area focuses on understanding the degradation pathways and environmental fate of persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Safety And Hazards
N-Acetyl 4-chloro-3,5-difluoroaniline should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be handled under an inert gas and protected from moisture . The container should be kept tightly closed . It should be kept cool and protected from sunlight . Personal protective equipment should be used as required .
Propriétés
IUPAC Name |
N-(4-chloro-3,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAIADZKNAOZHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681511 |
Source


|
| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3,5-difluorophenyl)acetamide | |
CAS RN |
457-30-7 |
Source


|
| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


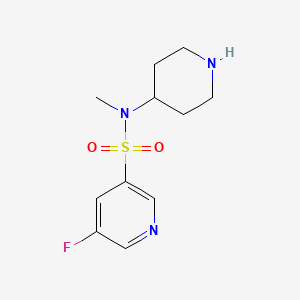


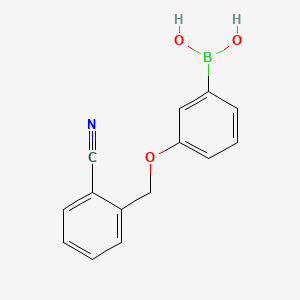
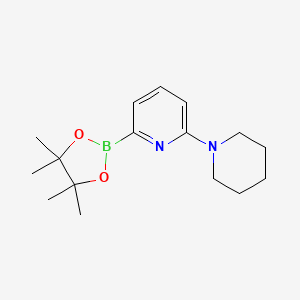
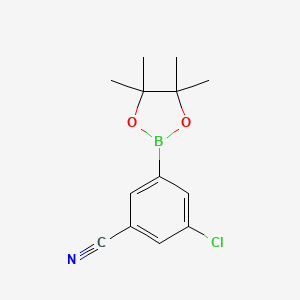

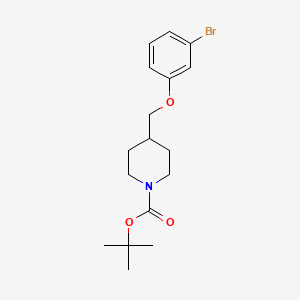
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
